molecular formula C21H25N3O3 B6505521 ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-63-6

ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6505521
CAS No.: 1396815-63-6
M. Wt: 367.4 g/mol
InChI Key: LEQYPNMFZNFPDZ-UHFFFAOYSA-N
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Description

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the adamantane moiety in the structure adds to its stability and lipophilicity, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through cyclocondensation reactions involving 5-aminopyrazoles and β-dicarbonyl compounds . The adamantane-1-amido group is then introduced through an amide coupling reaction, using reagents such as adamantane-1-carboxylic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the amide coupling reaction. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to cross cell membranes, while the pyrazolo[1,5-a]pyridine core interacts with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the adamantane moiety, which enhances its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific research applications .

Biological Activity

Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and literature sources.

EAPPC has the molecular formula C21H25N3O3 and a molecular weight of 367.4 g/mol. The compound features an adamantane moiety linked to a pyrazolo[1,5-a]pyridine structure, which is known for its diverse pharmacological activities. The synthesis of EAPPC involves multi-step reactions, including coupling reactions and purification processes to yield a stable product suitable for biological testing .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including EAPPC. In vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range. For instance, derivatives similar to EAPPC have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a promising role for EAPPC in antimicrobial therapy .

CompoundMIC (μg/mL)Target Pathogen
EAPPCTBDStaphylococcus aureus
4a0.22E. coli
5a0.25Staphylococcus epidermidis

The biological activity of EAPPC may be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of various kinases and enzymes involved in tumor growth and inflammation.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis and death .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study on pyrazole derivatives demonstrated that compounds with structural similarities to EAPPC had significant antimicrobial activity against resistant strains of bacteria. The most active derivative showed an MIC of 0.22 μg/mL against E. coli .
  • Antitumor Screening : In a series of assays evaluating cytotoxicity against various cancer cell lines, compounds similar to EAPPC exhibited IC50 values below 10 μM, indicating strong potential as anticancer agents .
  • Inflammatory Response Modulation : Research has indicated that pyrazole derivatives can modulate inflammatory pathways by inhibiting nitric oxide production and other pro-inflammatory cytokines .

Safety and Toxicity

While the biological activities of EAPPC are promising, safety assessments remain crucial. Current data suggest that many pyrazole derivatives possess low toxicity profiles in preliminary studies; however, comprehensive toxicological evaluations are necessary before considering clinical applications .

Properties

IUPAC Name

ethyl 5-(adamantane-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-19(25)17-12-22-24-4-3-16(8-18(17)24)23-20(26)21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,12-15H,2,5-7,9-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQYPNMFZNFPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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